5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and dimethylpyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effects.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of cyclopropyl and dimethylpyrazolyl groups makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H20ClN5 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-9-11(8-15-17(9)2)7-14-13-6-12(10-4-5-10)16-18(13)3;/h6,8,10,14H,4-5,7H2,1-3H3;1H |
InChI Key |
FHEVZOIOANJWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.